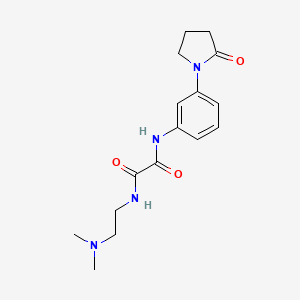
2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine, also known as CEP-26401, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it an attractive candidate for research.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, which make it an attractive candidate for further research.
Effets Biochimiques Et Physiologiques
2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been shown to have a positive effect on the immune system, which makes it an attractive candidate for the development of new immunomodulatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is its high potency and selectivity, which makes it an ideal compound for use in various lab experiments. However, the limitations of this compound include its low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine, including the development of new drug formulations and the exploration of its potential applications in other fields such as agriculture and environmental science. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a novel compound that has shown great promise in various fields of scientific research. Its unique chemical structure and potent pharmacological properties make it an attractive candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential of this compound and its limitations in various experimental conditions.
Méthodes De Synthèse
The synthesis of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves a multistep process that includes the reaction of 2-amino-4-(5-methylthiophen-2-yl)pyrimidine with trifluoromethyl ketone and hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent and catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4S/c1-5-2-3-7(18-5)6-4-8(10(11,12)13)16-9(15-6)17-14/h2-4H,14H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOKWILBIFFGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NC(=N2)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)






![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
